![molecular formula C22H28N2O2 B5548910 4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)

4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

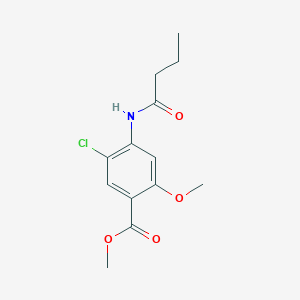

Alkylaminophenol compounds, such as those derived from pyrrolidine and pyridine frameworks, are significant in various chemical syntheses and have been the subject of numerous studies. These compounds are known for their versatility in organic synthesis, serving as intermediates in the preparation of a wide range of materials, including pharmaceuticals, polymers, and fine chemicals.

Synthesis Analysis

The synthesis of similar alkylaminophenol compounds often involves the Petasis reaction, a multicomponent reaction that is useful for constructing complex molecules from simpler precursors. For instance, a study on a biologically important alkylaminophenol molecule synthesized by the Petasis reaction demonstrated the compound's structural analysis using spectroscopic methods and computational studies, indicating the feasibility of various synthetic approaches for such compounds (Ulaş, 2021).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically involves a combination of spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and UV-Vis spectrometry, supported by computational spectral studies using density functional theory (DFT). These analyses provide detailed information on the electronic and structural properties, such as bond lengths, dihedral and bond angles, and quantum chemical calculations (Ulaş, 2021).

Chemical Reactions and Properties

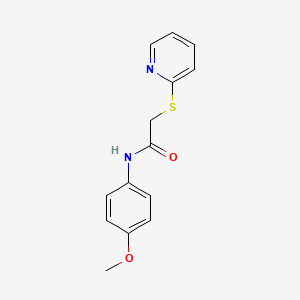

Chemical reactions involving such compounds often explore their reactivity towards nucleophiles and electrophiles, showcasing their potential in forming diverse chemical structures. For example, the reactivity of dimethylaminopyridine derivatives in acylation reactions highlights the utility of these compounds in organic synthesis (Liu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Synthesis and Spectroscopic Studies

Alkylaminophenol compounds, such as 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, have been synthesized and studied using various spectroscopic methods (FTIR, UV, NMR). These studies include structural analysis, electronic and structural properties, and quantum chemical calculations, providing insights into the molecular properties of these compounds (Ulaş, 2021).

Antioxidant and Antitumor Activities

Some pyrazolopyridine derivatives, including 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, have been synthesized and evaluated for their antioxidant and antitumor activities. These compounds have shown significant activity against liver and breast cell lines, highlighting their potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

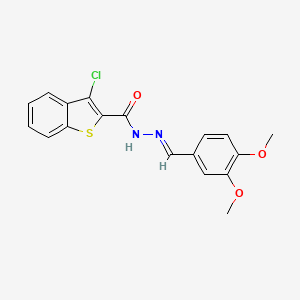

Fluorescence and Chemo-Sensing Applications

Compounds like salicylaldehyde-based hydrazones exhibit fluorescence "turn on" response toward Al3+ ions, making them useful for monitoring aluminum in living cells. These hydrazones demonstrate high selectivity and sensitivity, indicating their potential use in biological and environmental sensing applications (Rahman et al., 2017).

Nonlinear Optical Properties

N-Methyl and N-Aryl Pyridinium salts with dimethylamino electron donor groups have been studied for their optical nonlinearities. These compounds show potential for use in materials science, particularly in the development of materials with specific optical properties (Coe et al., 2003).

Polyimide Synthesis

Pyridine-containing aromatic diamines, such as 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-PAPP), have been used to synthesize soluble polyimides with good thermal stability and mechanical properties. These materials find applications in various industrial sectors due to their outstanding properties (Yan et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16-4-9-18(10-5-16)20-14-24(15-21(20)23(2)3)22(26)13-8-17-6-11-19(25)12-7-17/h4-7,9-12,20-21,25H,8,13-15H2,1-3H3/t20-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKOJCDTZCFQHU-LEWJYISDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)